molecular formula C18H13FN6S B10863769 2-(4-fluorophenyl)-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-fluorophenyl)-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10863769
M. Wt: 364.4 g/mol
InChI Key: OJSDTRCPFVWIBV-UHFFFAOYSA-N
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Description

2-[2-(4-FLUOROPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1,3-THIAZOLE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines multiple heterocyclic rings, making it a promising candidate for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-FLUOROPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1,3-THIAZOLE typically involves multi-step reactions that include the formation of intermediate compounds. One common method involves the cyclization of appropriate precursors under specific conditions to form the desired heterocyclic rings . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-FLUOROPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1,3-THIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

2-[2-(4-FLUOROPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1,3-THIAZOLE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[2-(4-FLUOROPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1,3-THIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects . The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Properties

Molecular Formula

C18H13FN6S

Molecular Weight

364.4 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]-1,3-thiazole

InChI

InChI=1S/C18H13FN6S/c1-10-11(2)25(18-20-7-8-26-18)16-14(10)17-22-15(23-24(17)9-21-16)12-3-5-13(19)6-4-12/h3-9H,1-2H3

InChI Key

OJSDTRCPFVWIBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)F)C5=NC=CS5)C

Origin of Product

United States

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